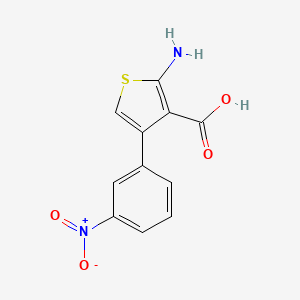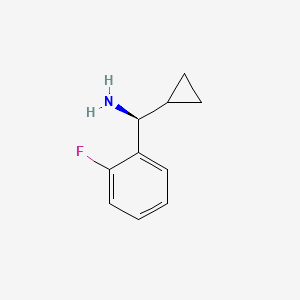
(S)-cyclopropyl(2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-cyclopropyl(2-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 2-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(2-fluorophenyl)methanamine typically involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
(S)-cyclopropyl(2-fluorophenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)methanamine: Similar in structure but lacks the cyclopropyl group.
Cyclopentyl(2-fluorophenyl)methanamine: Contains a cyclopentyl group instead of a cyclopropyl group.
(3-Chloro-2-fluorophenyl)methanamine: Contains a chloro substituent on the phenyl ring.
Uniqueness
(S)-cyclopropyl(2-fluorophenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, selectivity, and interaction with molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(S)-cyclopropyl-(2-fluorophenyl)methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2/t10-/m0/s1 |
InChI Key |
ZGPDSOISFOQZLZ-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2F)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


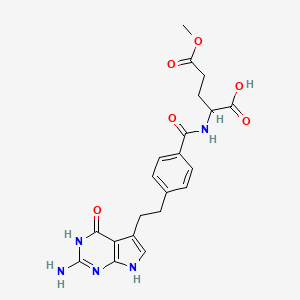
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
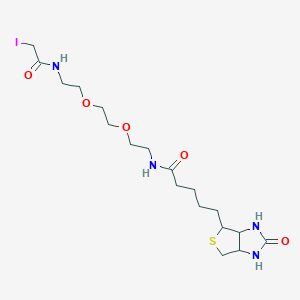

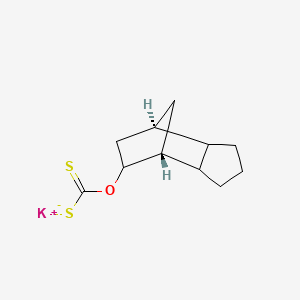
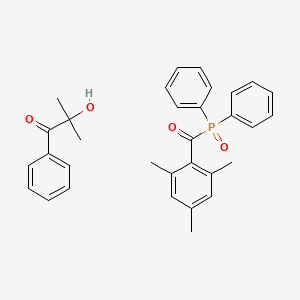
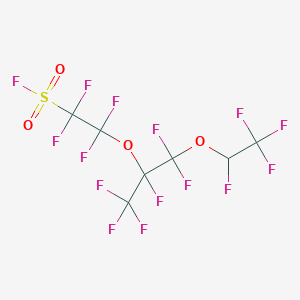
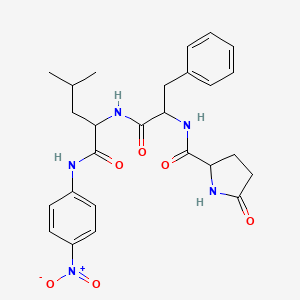


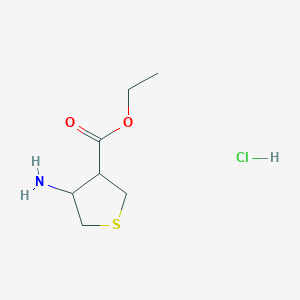
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)
